molecular formula C7H10O6 B3051887 Dimethyl 2-methoxy-3-oxosuccinate CAS No. 36797-93-0

Dimethyl 2-methoxy-3-oxosuccinate

Cat. No.: B3051887
CAS No.: 36797-93-0
M. Wt: 190.15 g/mol
InChI Key: BEPIDIFRMOQZOU-UHFFFAOYSA-N
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Description

Dimethyl 2-methoxy-3-oxosuccinate is an organic compound with the molecular formula C7H10O6This compound is characterized by its ester functional groups and a methoxy substituent on the succinate backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-methoxy-3-oxosuccinate can be synthesized through various organic reactions. One common method involves the esterification of 2-methoxy-3-oxosuccinic acid with methanol in the presence of an acid catalyst . The reaction typically requires refluxing the reactants to achieve a high yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of high-purity reagents and controlled reaction environments ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-methoxy-3-oxosuccinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl 2-methoxy-3-oxosuccinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 2-methoxy-3-oxosuccinate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of methoxy-oxo-succinic acid and methanol. These products can further participate in metabolic pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2-methoxy-3-oxosuccinate is unique due to its methoxy substituent, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research contexts .

Properties

IUPAC Name

dimethyl 2-methoxy-3-oxobutanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O6/c1-11-5(7(10)13-3)4(8)6(9)12-2/h5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEPIDIFRMOQZOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(=O)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10542249
Record name Dimethyl 2-methoxy-3-oxobutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10542249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36797-93-0
Record name Dimethyl 2-methoxy-3-oxobutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10542249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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